molecular formula C18H18ClN3O4S B565898 5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide CAS No. 1161719-52-3

5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide

Cat. No.: B565898
CAS No.: 1161719-52-3
M. Wt: 407.869
InChI Key: SDRYSINISHGRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide is a compound known for its potent antithrombotic properties. It is an oral, direct inhibitor of Factor Xa, an enzyme crucial for blood coagulation. This compound is under clinical development for the prevention and treatment of thromboembolic diseases .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid, acetic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by directly inhibiting Factor Xa, an enzyme that plays a critical role in the coagulation cascade. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. The interaction of the neutral ligand chlorothiophene in the S1 subsite is crucial for its high affinity and potency .

Comparison with Similar Compounds

Similar compounds include other Factor Xa inhibitors such as rivaroxaban and apixaban. Compared to these, 5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide has unique structural features that contribute to its high potency and oral bioavailability. The presence of the morpholinyl group and the specific arrangement of oxo and chloro groups enhance its binding affinity and selectivity for Factor Xa .

Properties

IUPAC Name

5-chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,20H,7-11H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRYSINISHGRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(=O)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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